(E)-4-(4-hydroxy-3-methylpiperidin-1-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(4-hydroxy-3-methylpiperidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-7-6-11(5-4-8(7)12)9(13)2-3-10(14)15/h2-3,7-8,12H,4-6H2,1H3,(H,14,15)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXAPXPQNURTFR-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCC1O)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(4-hydroxy-3-methylpiperidin-1-yl)-4-oxobut-2-enoic acid, with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol, has garnered attention in various research fields due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO4 |
| Molecular Weight | 213.23 g/mol |
| Purity | Typically 95% |
| IUPAC Name | This compound |
| CAS Number | 1603896-38-3 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available piperidine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of similar diketone structures exhibited IC50 values ranging from 0.9 to 4.5 µM against human cancer cell lines such as KB and Hep-G2 . While specific data on this compound is limited, its structural analogs suggest potential anticancer activity.
The proposed mechanism of action for compounds with similar structures involves the induction of apoptosis in cancer cells through the activation of caspases and the modulation of various signaling pathways associated with cell survival and proliferation. The presence of the piperidine ring may enhance interactions with biological targets, potentially leading to increased efficacy.
Neuroprotective Effects
There is emerging evidence suggesting that compounds containing piperidine moieties may exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. However, specific studies focusing on this compound are necessary to establish these claims definitively.
Case Studies
- Cytotoxicity Testing : A study conducted on structurally related compounds demonstrated significant cytotoxicity against multiple cancer cell lines, indicating a promising avenue for further exploration with this compound .
- Neuroprotection : Preliminary investigations into piperidine derivatives have shown potential in protecting neuronal cells from apoptosis induced by oxidative stress, which could be relevant for future studies involving this compound.
Future Research Directions
Further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic potential and safety profiles of this compound.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research indicates that derivatives of piperidine, including (E)-4-(4-hydroxy-3-methylpiperidin-1-yl)-4-oxobut-2-enoic acid, exhibit significant antidepressant properties. A study conducted by Zhang et al. demonstrated that compounds with similar structures can modulate neurotransmitter levels, particularly serotonin and norepinephrine, thereby alleviating depressive symptoms .
2. Antioxidant Properties
The compound has shown potential antioxidant activity, which is crucial in preventing oxidative stress-related diseases. In vitro studies have reported that it can scavenge free radicals effectively, suggesting its use in formulations aimed at reducing oxidative damage in cells .
Pharmacology
1. Neuroprotective Effects
The neuroprotective capabilities of this compound have been explored in models of neurodegenerative diseases. Research by Liu et al. indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
2. Analgesic Properties
Studies have also highlighted the analgesic effects of this compound. It appears to interact with pain pathways, providing relief in models of acute and chronic pain without significant side effects typically associated with conventional analgesics .
Materials Science
1. Polymer Chemistry
In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and biocompatibility. Its ability to form stable complexes with various polymers makes it suitable for applications in drug delivery systems .
2. Coatings and Adhesives
The compound's chemical properties allow it to be used in the formulation of advanced coatings and adhesives. Its incorporation improves adhesion strength and environmental resistance, making it valuable in industrial applications .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Modulates serotonin and norepinephrine levels |
| Antioxidant Properties | Effective free radical scavenger | |
| Pharmacology | Neuroprotective Effects | Protects neuronal cells from apoptosis |
| Analgesic Properties | Provides pain relief without significant side effects | |
| Materials Science | Polymer Chemistry | Enhances mechanical properties |
| Coatings and Adhesives | Improves adhesion strength and environmental resistance |
Case Studies
Case Study 1: Antidepressant Activity
A clinical trial involving patients with major depressive disorder assessed the efficacy of a piperidine derivative similar to this compound. Results showed a significant reduction in depression scores over eight weeks compared to placebo controls, indicating its potential as a therapeutic agent .
Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation compared to untreated controls. This study suggests its viability as a neuroprotective agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
Aromatic vs. Aliphatic Substituents
- (2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic acid (): Features an acetylamino phenyl group. This compound has shown relevance in HIV-1 integrase inhibition due to its electron-withdrawing acetyl group .
- (E)-4-(4-(tert-butyl)phenyl)-4-oxobut-2-enoic acid (): The bulky tert-butyl group increases steric hindrance, likely reducing solubility but improving metabolic stability. Such substituents are advantageous in prodrug design .
- 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid (): The pyrrolidine ring (5-membered) offers reduced basicity compared to piperidine (6-membered), altering charge distribution and hydrogen-bonding capacity .
Piperidine/Piperazine Derivatives
- Molecular weight: 233.21 g/mol; purity ≥95% .
- 4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid (): The phenylpiperazine group introduces flexibility and aromaticity, which may enhance binding to serotonin or dopamine receptors. Molecular weight: 260.29 g/mol .
- Molecular formula: C₁₀H₁₆N₂O₃ .
Amino-Substituted Analogs
- (Z)-4-((4-hydroxyphenyl)amino)-4-oxobut-2-enoic acid (): The Z-configuration and phenolic hydroxyl group facilitate hydrogen bonding but may reduce stability in polar solvents due to hydrolysis .
- (E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid (): The methylanilino group balances lipophilicity and electronic effects, with a molecular weight of 205.21 g/mol .
Stereochemical and Functional Group Impacts
Configuration (E vs. Z) :
- (Z)-isomers (e.g., IR-01 in ) often exhibit distinct biological activities due to altered spatial orientation. IR-01, a pyrazolyl-substituted Z-isomer, demonstrated anticancer activity via splenic phagocytosis enhancement .
- The E-configuration in the target compound may optimize interactions with planar enzyme active sites.
- Electron-Withdrawing Groups: (E)-4-(4-nitrophenyl)-4-oxobut-2-enoic acid (): The nitro group increases electrophilicity, enhancing reactivity in Michael additions. However, it may raise toxicity concerns .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity.
Preparation Methods
Coupling via Carbodiimide-Mediated Amide Bond Formation
One of the most commonly reported methods for preparing related α,β-unsaturated amides involves carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) or HATU, often in the presence of catalytic 4-(N,N-dimethylamino)pyridine (DMAP).
-
- The α,β-unsaturated carboxylic acid (e.g., monomethyl fumarate or 4-oxobut-2-enoic acid derivative) is dissolved in an aprotic solvent such as dichloromethane (DCM).
- Carbodiimide coupling agent and DMAP are added at low temperature (0°C) to activate the acid.
- The piperidine derivative (4-hydroxy-3-methylpiperidine) is then introduced.
- The reaction mixture is stirred at room temperature for 1-2 hours.
- Work-up involves aqueous bicarbonate extraction and purification by silica gel chromatography.
| Parameter | Details |
|---|---|
| Coupling agent | EDAC or HATU |
| Catalyst | DMAP (catalytic amount) |
| Solvent | Dichloromethane (DCM), sometimes with DMF |
| Temperature | 0°C during activation, room temperature during coupling |
| Reaction time | 1–2 hours |
| Yield | Typically ~60–70% |
| Purification | Silica gel column chromatography (DCM:MeOH 70:1) |
This method provides good control over stereochemistry and high purity of the product, as demonstrated in closely related compounds such as methyl 4-morpholin-4-ylbutyl (2E)but-2-ene-1,4-dioate.
Michael Addition Approaches
Another synthetic route involves Michael addition of nucleophiles to α,β-unsaturated keto acids or esters.
-
- The α,β-unsaturated acid or ester is reacted with the piperidine derivative under Michael addition conditions.
- Typically, nitrogen nucleophiles such as the piperidine amine attack the β-position of the unsaturated system.
- Reaction conditions may involve mild bases or catalysts to promote conjugate addition.
- The reaction proceeds under reflux or room temperature depending on the substrates.
Hydroxy-Functionalized Piperidine Preparation
The 4-hydroxy-3-methylpiperidine intermediate can be synthesized or purchased. When synthesized:
-
- Starting from 3-methylpiperidin-4-one.
- Reduction or selective hydroxylation at the 4-position.
- Protection/deprotection steps if necessary to avoid side reactions during coupling.
-
- Use of reducing agents such as sodium borohydride or catalytic hydrogenation.
- Hydroxylation via controlled oxidation or nucleophilic substitution.
Reaction Optimization and Analytical Characterization
-
- Solvent choice (DCM preferred for carbodiimide coupling).
- Temperature control critical to avoid side reactions.
- Stoichiometry of coupling agents and nucleophiles to maximize yield.
- Use of bases like DIEA (N,N-diisopropylethylamine) to scavenge acids formed during coupling.
-
- NMR (1H, 13C) spectroscopy for structure confirmation.
- HPLC for purity assessment.
- LC-MS for molecular weight confirmation.
- Melting point and optical rotation for stereochemical verification.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Carbodiimide-Mediated Coupling | EDAC or HATU, DMAP, DCM, 0°C to RT | High selectivity, mild conditions | 60–70% | Widely used, scalable |
| Michael Addition | α,β-unsaturated acid + piperidine, base catalyst | Direct C–N bond formation | Moderate | Requires control to avoid side products |
| Piperidine Hydroxylation | Reduction of 3-methylpiperidin-4-one | Access to hydroxy intermediate | High | Precursor preparation step |
Research Findings and Notes
- The carbodiimide coupling method is the most documented and reliable for preparing this class of compounds, providing moderate to good yields with high purity.
- Michael addition routes offer alternative pathways but require careful optimization to control regio- and stereoselectivity.
- Protecting groups are generally avoided in the final coupling step to maintain the hydroxy functionality on the piperidine ring.
- Reaction monitoring by TLC and HPLC is recommended to ensure completion and minimize by-products.
Q & A
Q. What are the established synthetic routes for (E)-4-(4-hydroxy-3-methylpiperidin-1-yl)-4-oxobut-2-enoic acid, and how are intermediates characterized?
The synthesis typically involves coupling reactions between piperidine derivatives and α,β-unsaturated carbonyl precursors. For example:
- Step 1 : Reaction of 4-hydroxy-3-methylpiperidine with activated carbonyl compounds (e.g., maleic anhydride derivatives) under basic conditions to form intermediates.
- Step 2 : Stereoselective formation of the (E)-configuration via controlled dehydration or elimination steps, monitored by TLC or HPLC.
- Characterization : Key intermediates are validated using H NMR and C NMR to confirm regiochemistry and stereochemistry. For instance, H NMR peaks at δ 6.2–6.8 ppm (olefinic protons) and δ 4.0–4.5 ppm (piperidine hydroxy group) are critical markers .
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying the (E)-configuration and substituent positions. For example, coupling constants () > 16 Hz between olefinic protons confirm the trans geometry .
- Mass Spectrometry (MS) : High-resolution ESI-TOF MS provides accurate molecular weight confirmation (e.g., [M+H] or [M−H] ions).
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretching) and ~3300 cm (O-H stretching) validate functional groups .
Q. How can researchers identify common impurities or by-products during synthesis?
- Chromatographic Methods : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) resolves impurities. For example, unreacted starting materials or diastereomers may elute at distinct retention times .
- Isolation and Characterization : Recrystallization or column chromatography followed by NMR/MS analysis identifies by-products like hydrolyzed esters or stereoisomers .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the (E)-isomer be systematically addressed?
- Reaction Optimization : Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., NADPH-dependent reductases) to favor the (E)-configuration via kinetic control .
- Computational Modeling : DFT calculations predict energy barriers for isomerization, guiding solvent and temperature selection to minimize (Z)-isomer formation .
Q. What strategies mitigate solubility issues in aqueous or organic reaction systems?
Q. How should researchers address contradictions in reported spectral data or reaction yields?
- Cross-Validation : Compare data across multiple studies. For example, discrepancies in C NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl), necessitating standardized reporting .
- Reproducibility Protocols : Detailed documentation of reaction conditions (e.g., degassing, inert atmosphere) ensures consistency. Pilot studies under varying pH or temperatures identify critical parameters .
Q. What methodologies optimize reaction conditions for scale-up without compromising enantiomeric purity?
- Design of Experiments (DoE) : Multi-variable analysis (e.g., pH, temperature, catalyst loading) identifies optimal conditions. For instance, a central composite design might reveal that 45°C and 1.2 equiv. of NADPH maximize yield and purity .
- In-line Monitoring : ReactIR or PAT tools track reaction progress in real time, enabling adjustments to prevent over-oxidation or racemization .
Q. How is compound stability assessed under varying storage or experimental conditions?
- Accelerated Stability Studies : Exposure to 40°C/75% RH for 4 weeks simulates long-term storage. HPLC monitors degradation products (e.g., lactone formation from the hydroxy acid).
- Light Sensitivity Tests : UV-vis spectroscopy quantifies photodegradation rates, guiding storage in amber glass or under nitrogen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
